![molecular formula C7H8N2O3S B15074712 [(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid CAS No. 882865-36-3](/img/structure/B15074712.png)
[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C7H8N2O3S It is characterized by the presence of a pyrimidine ring substituted with a hydroxy group at the 4-position, a methyl group at the 5-position, and a sulfanylacetic acid moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters.
Introduction of Substituents: The hydroxy and methyl groups are introduced at the 4- and 5-positions of the pyrimidine ring, respectively, through selective substitution reactions.
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the introduction of the sulfanylacetic acid group at the 2-position of the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using appropriate thiol and acetic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: [(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxy group to a methoxy group.
Substitution: The hydroxy and sulfanyl groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of suitable leaving groups.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methoxy derivatives or other reduced forms.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, as it may interact with specific biological targets.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of [(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
類似化合物との比較
[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
- [(4-Hydroxy-6-methyl-5-phenoxy-2-pyrimidinyl)thio]acetic acid
- [(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid
- [(4-Oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetic acid
These compounds share structural similarities but differ in the nature and position of substituents on the pyrimidine ring. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
882865-36-3 |
|---|---|
分子式 |
C7H8N2O3S |
分子量 |
200.22 g/mol |
IUPAC名 |
2-[(5-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-4-2-8-7(9-6(4)12)13-3-5(10)11/h2H,3H2,1H3,(H,10,11)(H,8,9,12) |
InChIキー |
IHRZZRVRGSSKSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(NC1=O)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
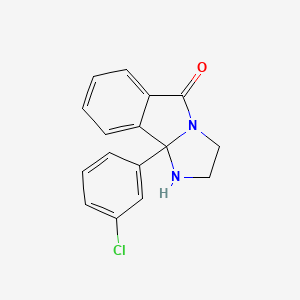
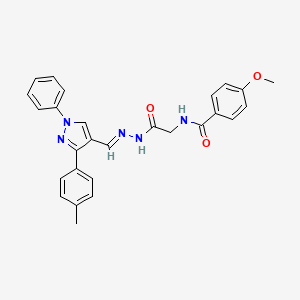
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
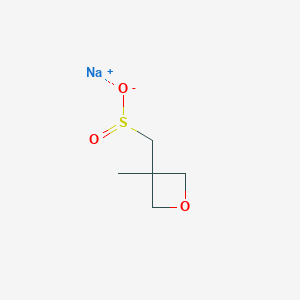
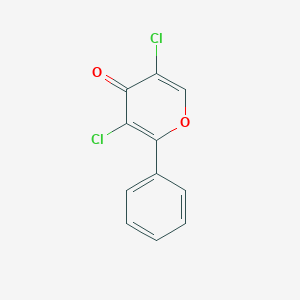
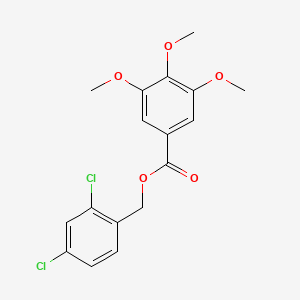
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)

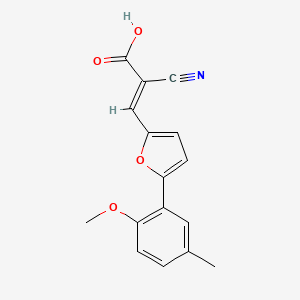
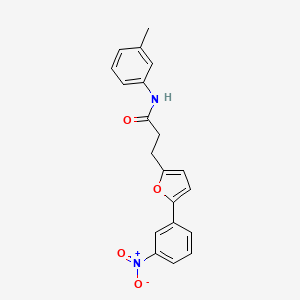
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)
![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
